5-Bromo-2,3,4-trifluorobenzyl bromide
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Overview
Description
5-Bromo-2,3,4-trifluorobenzyl bromide is an organic compound with the molecular formula C7H3Br2F3. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
5-Bromo-2,3,4-trifluorobenzyl bromide is a chemical compound that primarily targets the respiratory system . It is considered hazardous and can cause respiratory irritation .
Mode of Action
Similar compounds, such as benzylic halides, typically undergonucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks an electrophilic carbon attached to a leaving group (in this case, a bromine atom). The result is the replacement of the bromine atom with the nucleophile .
Biochemical Pathways
It’s known that benzylic halides can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Result of Action
It’s known to causerespiratory irritation . This suggests that it may have cytotoxic effects, particularly in the respiratory system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be a combustible liquid , suggesting that it should be stored away from heat and open flames. Additionally, it should be handled in a well-ventilated area to minimize respiratory exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2,3,4-trifluorobenzyl bromide typically involves the bromination of 2,3,4-trifluorotoluene. The process can be summarized in the following steps:
Bromination of 2,3,4-trifluorotoluene: This step involves the reaction of 2,3,4-trifluorotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide.
Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3,4-trifluorobenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative .
Scientific Research Applications
5-Bromo-2,3,4-trifluorobenzyl bromide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzyl bromide: Similar in structure but with different substitution patterns on the benzene ring.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains additional fluorine atoms, leading to different reactivity and applications.
4-(Trifluoromethyl)benzyl bromide: Features a trifluoromethyl group instead of multiple fluorine atoms.
Uniqueness
5-Bromo-2,3,4-trifluorobenzyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
1-bromo-5-(bromomethyl)-2,3,4-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCKVKZOEJNUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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